molecular formula C7H13OP B105051 1-Ethyl-3-methyl-3-phospholene 1-oxide CAS No. 7529-24-0

1-Ethyl-3-methyl-3-phospholene 1-oxide

Cat. No.: B105051
CAS No.: 7529-24-0
M. Wt: 144.15 g/mol
InChI Key: UHHKAVNUKKRGJE-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-3-phospholene 1-oxide is a chemical compound with the molecular formula C6H11OP. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms. Organophosphorus compounds are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and reactivity .

Mechanism of Action

Target of Action

Phospholene oxides are known to be involved in various chemical reactions, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

1-Ethyl-3-methyl-3-phospholene 1-oxide is likely to interact with its targets through chemical reactions. For instance, a series of 1-substituted-3-methyl-2-phospholene oxides was prepared from the corresponding 3-phospholene oxides by double bond rearrangement . The exact mode of action would depend on the specific reaction and the conditions under which it occurs.

Biochemical Pathways

Given its chemical reactivity, it’s plausible that it could be involved in various biochemical pathways, particularly those involving phosphorus-containing compounds .

Pharmacokinetics

Like other small organic molecules, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. For example, in the preparation of 1-substituted-3-methyl-2-phospholene oxides, it undergoes double bond rearrangement . The resulting compounds could have different properties and biological activities.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH, temperature, and the presence of other reactants or catalysts

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of ethylphosphonic dichloride with methylmagnesium bromide, followed by cyclization to form the desired phosphol compound. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the cyclization process .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of this compound .

Chemical Reactions Analysis

1-Ethyl-3-methyl-3-phospholene 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .

Scientific Research Applications

1-Ethyl-3-methyl-3-phospholene 1-oxide has several scientific research applications across various fields:

Comparison with Similar Compounds

1-Ethyl-3-methyl-3-phospholene 1-oxide can be compared with other similar organophosphorus compounds, such as:

  • 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
  • 1-Propyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
  • 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct properties and applications compared to its analogs .

Properties

IUPAC Name

1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHKAVNUKKRGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP1(=O)CC=C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571207
Record name 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7529-24-0
Record name 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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